Enhanced Chemical Stability of 4-Deoxyuridine (Zebularine) vs. 5-Azacytidine and Decitabine
4-Deoxyuridine (Zebularine) demonstrates substantially superior chemical stability compared to the first-generation DNMT inhibitors 5-azacytidine and decitabine. At 37°C in phosphate-buffered saline (PBS), zebularine exhibits a half-life of approximately 44 hours at pH 1.0 and 508 hours at pH 7.0 . This is in direct contrast to 5-azacytidine and decitabine, which are described as 'very unstable in aqueous solution,' with half-lives on the order of a few hours under physiological conditions [1][2].
| Evidence Dimension | Hydrolytic half-life in aqueous solution at 37°C |
|---|---|
| Target Compound Data | 44 hours at pH 1.0; 508 hours at pH 7.0 |
| Comparator Or Baseline | 5-Azacytidine and Decitabine |
| Quantified Difference | Approximately 10- to 100-fold increase in half-life at pH 7.0 (estimated based on literature descriptions of instability) |
| Conditions | Phosphate-buffered saline (PBS), 37°C |
Why This Matters
This stability advantage is critical for reproducible in vitro studies requiring prolonged drug exposure and is a key enabler for in vivo oral administration, which is impractical with the highly unstable azacytidine and decitabine.
- [1] Jones PA, Taylor SM. Zebularine: a candidate for epigenetic cancer therapy. Drug Discov Today. 2004 Nov 1;9(21):906-7. View Source
- [2] Gnyszka A, Jastrzębski Z, Flis S. DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer. Anticancer Res. 2013 Aug;33(8):2989-2996. View Source
